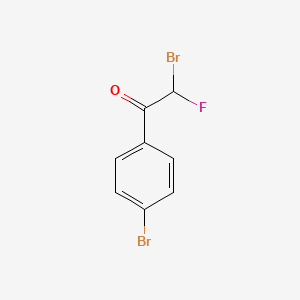

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is a phenyl α-bromomethyl ketone compound . It acts as a cell-permeable, and non-ATP competitive inhibitor of GSK-3β . This reactive alkylating agent is selective towards GSK-3β and does not affect PKA activity even at concentrations as high as 100 μM .

Synthesis Analysis

The synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone has been reported . The selective and effective α-bromination of substituted acetophenone moieties with N-bromo succinamide was done followed by treating of substituted 2-bromo-1-phenylethan-1-one with 4-bromobenzothiamide under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C14H10BrFO .Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one may also interact with various biological targets.

Mode of Action

It’s worth noting that the compound can be analyzed by reverse phase (rp) hplc method , which might suggest its interaction with certain biological targets.

Biochemical Pathways

It’s known that similar compounds can affect a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 29593100, a density of 1914g/cm3, and a boiling point of 3067ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one in lab experiments include its potential applications in drug discovery and development. The compound has been shown to have various biochemical and physiological effects, which make it a promising starting material for the synthesis of new compounds with potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Direcciones Futuras

There are several future directions for the research on 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one. One potential direction is the synthesis of new derivatives with improved properties such as increased potency and selectivity. Another direction is the investigation of the compound's potential applications in the treatment of various diseases such as Alzheimer's disease and epilepsy. Additionally, the compound's potential toxicity and safety profile need to be further investigated to ensure its safe use in lab experiments and potential therapeutic applications.

Conclusion:

In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the compound's potential applications and to ensure its safe use in lab experiments and potential therapeutic applications.

Métodos De Síntesis

The synthesis of 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one involves the reaction of 4-bromobenzophenone with bromine and hydrofluoric acid. This reaction results in the formation of this compound, which can be purified through recrystallization. The purity and yield of the compound can be determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Aplicaciones Científicas De Investigación

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has been used as a starting material for the synthesis of various derivatives that have potential applications in drug discovery and development.

Safety and Hazards

“2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, this compound can induce cytotoxicity, leading to cell death. This effect is mediated through the generation of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, by forming covalent bonds with the enzyme’s active site. This inhibition can lead to the accumulation of substrates and the generation of toxic intermediates . Additionally, the compound can interact with DNA, leading to changes in gene expression and potentially causing mutagenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies in animal models have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage, as well as neurotoxicity . These effects are dose-dependent, with a threshold dose below which no significant toxicity is observed.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic reactions can affect metabolic flux and alter the levels of various metabolites in the cell . Additionally, the compound can influence the activity of other enzymes and cofactors involved in metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with specific biomolecules and exert its biological effects.

Propiedades

IUPAC Name |

2-bromo-1-(4-bromophenyl)-2-fluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYQHYGCPSEEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)

![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)